1-(2-Aminophenyl)-2-methylpropan-1-one

Beschreibung

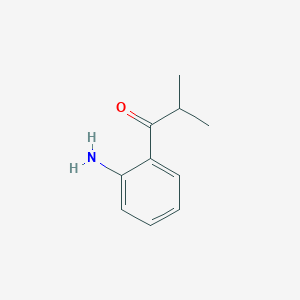

1-(2-Aminophenyl)-2-methylpropan-1-one (CAS: 27309-55-3) is an aromatic ketone with the molecular formula C₁₀H₁₃NO and a molar mass of 163.22 g/mol . Its structure comprises a propan-1-one backbone substituted with a 2-aminophenyl group and a methyl group at the β-position (Figure 1).

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORFQJDYSRFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485827 | |

| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27309-55-3 | |

| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-aminotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for N-alkylation or N-acylation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Alcohol derivatives.

Substitution: N-alkylated or N-acylated products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(2-Aminophenyl)-2-methylpropan-1-one has the molecular formula and features an amine functional group attached to a ketone. Its structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Studies have shown that compounds related to this compound possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This application is particularly relevant in the development of new antibiotics or antimicrobial agents .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as oxidation and reduction, allows chemists to create a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals .

Synthesis of Quinones

The compound can be oxidized to form corresponding quinones, which are important in various biological processes and serve as precursors for other chemical compounds used in dyes and pigments .

Dyes and Pigments

Due to its chemical structure, this compound can be utilized in the production of dyes and pigments. Its derivatives are explored for their color properties and stability in various applications, including textiles and coatings .

Chemical Intermediates

In industrial settings, this compound is used as an intermediate for synthesizing other chemicals. Its reactivity makes it suitable for producing more complex molecules required in different sectors such as pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Testing

A study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated significant inhibition against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis Pathways

Research conducted on synthetic pathways involving this compound demonstrated its utility in creating complex organic molecules through multi-step reactions. The study highlighted efficient methods for synthesizing quinone derivatives that could be further modified for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS: 2040-20-2)

- Molecular Formula : C₁₁H₁₄O₂

- Molar Mass : 178.23 g/mol

- Key Features: Replaces the amino group with a methoxy substituent at the para position. It is reported as a liquid at room temperature .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS: 1341641-88-0)

(E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- Molecular Formula: C₁₅H₁₃NO₂

- Molar Mass : 239.27 g/mol

- Key Features: A chalcone derivative with an extended α,β-unsaturated ketone system. X-ray crystallography confirms a planar geometry, which facilitates π-π stacking interactions. This compound demonstrated superior antioxidant activity in DPPH assays compared to methoxy-substituted analogs, attributed to the synergistic effect of the amino and hydroxyl groups .

Backbone Modifications

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Molecular Formula : C₉H₈N₄O₂

- Molar Mass : 236.24 g/mol

- Key Features : Incorporates a triazole ring and carboxylic acid group. Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), this compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis, Vibrio cholerae) with minimal inhibitory concentrations (MIC) ranging from 20–50 µg/mL . The triazole moiety enhances resistance to enzymatic degradation, while the carboxylic acid improves solubility .

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Molecular Formula: C₁₁H₁₅NO

- Molar Mass : 177.24 g/mol

- Key Features: Substitutes the amino group with a methylamino group. This compound is structurally related to psychoactive substances, highlighting the importance of substituent positioning in modulating biological activity .

Structural and Functional Insights

Structure-Activity Relationships (SAR)

- Amino Group: The 2-aminophenyl group in the target compound may act as a hydrogen bond donor, enhancing interactions with microbial enzymes or DNA, as seen in triazole analogs .

- Halogenation : Chloro and fluoro substituents in analogs like 1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one improve target affinity but may introduce toxicity concerns .

Data Tables

Table 1. Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Notable Activity/Feature |

|---|---|---|---|---|

| 1-(2-Aminophenyl)-2-methylpropan-1-one | C₁₀H₁₃NO | 163.22 | 27309-55-3 | Structural scaffold |

| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C₁₁H₁₄O₂ | 178.23 | 2040-20-2 | Enhanced lipophilicity |

| 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one | C₁₀H₁₀ClFO | 200.64 | 1341641-88-0 | Halogen bonding potential |

| (E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₃NO₂ | 239.27 | - | Antioxidant (DPPH IC₅₀: 12 µM) |

| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | C₉H₈N₄O₂ | 236.24 | - | Antimicrobial (MIC: 20–50 µg/mL) |

Biologische Aktivität

1-(2-Aminophenyl)-2-methylpropan-1-one, also known as 2-amino-1-(2-methylpropanoyl)phenyl , is an aromatic ketone characterized by its amino group and a carbonyl group within its structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C10H13N

- CAS Number : 27309-55-3

The compound features:

- An amino group (NH2) attached to the second carbon of a benzene ring.

- A methyl group (CH3) bonded to the second carbon of a three-carbon aliphatic chain.

- A carbonyl group (C=O) at the first position of the aliphatic chain.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions and potential therapeutic effects.

- Receptor Modulation : It interacts with specific receptors that mediate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cancer cells, contributing to their demise.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases, where it could mitigate neuronal damage through anti-inflammatory pathways.

Case Studies

A series of case studies have highlighted the compound's therapeutic potential:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results : Showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxicity on various cancer cell lines.

- Results : Indicated significant cytotoxic effects with IC50 values in the micromolar range, suggesting strong potential for development as an anticancer drug.

-

Neuroprotective Study :

- Objective : To investigate protective effects against oxidative stress-induced neuronal injury.

- Results : Demonstrated reduced neuronal death and inflammation markers in treated models.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Widely distributed |

| Metabolism | Hepatic metabolism |

| Excretion | Renal excretion |

Q & A

Q. What established synthetic routes are used for 1-(2-Aminophenyl)-2-methylpropan-1-one in academic research?

The Claisen-Schmidt condensation is a primary method for synthesizing this compound. It involves reacting 2-aminobenzaldehyde with methyl ketones (e.g., acetone derivatives) under alkaline conditions. For example, sodium hydroxide (NaOH) catalyzes the reaction, forming the α,β-unsaturated ketone backbone. Post-synthesis, purification via column chromatography and recrystallization ensures product integrity .

Key Reaction Parameters:

| Component | Conditions |

|---|---|

| Catalyst | NaOH (10–20% w/v) |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (60–80°C) |

| Reaction Time | 4–6 hours |

Q. Which spectroscopic techniques confirm the molecular structure of this compound?

A multi-technique approach is essential:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1670–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), NH₂ (δ ~5.0 ppm, broad), and methyl groups (δ 1.2–2.5 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm) and aromatic carbons (δ 110–150 ppm) .

- LC-MS : Validates molecular weight (MW: 177.22 g/mol) and detects impurities .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Limited solubility in water requires pH adjustment (e.g., dilute HCl) for aqueous work .

- Stability : Light-sensitive due to the aromatic amine group. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., oxidized amines) can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Screening : Replace NaOH with phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .

- Microwave Assistance : Reduce reaction time (30–60 minutes) and improve yield (85–90%) via controlled dielectric heating .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation and adjust stoichiometry dynamically .

Q. What methodologies analyze hydrogen bonding in crystalline forms of this compound?

- Single-Crystal XRD : Resolve intermolecular interactions using SHELXL for refinement. Hydrogen bonds (N–H⋯O) are quantified via bond lengths (2.8–3.2 Å) and angles (150–180°) .

- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict packing patterns .

Example Hydrogen Bond Metrics:

| Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (Carbonyl) | 2.9 | 165 |

| N–H⋯N (Adjacent) | 3.1 | 155 |

Q. How do computational models elucidate the electronic properties of this compound?

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), predicting reactivity sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. High binding affinity (−9.2 kcal/mol) suggests potential pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.